molecular formula C7H12ClNO2 B2814760 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride CAS No. 1909358-90-2

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride

Cat. No.: B2814760
CAS No.: 1909358-90-2
M. Wt: 177.63 g/mol
InChI Key: NGBOUWOVCLGJIA-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is known for its stability at room temperature and its solubility in water and some organic solvents . This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride typically involves the following steps :

    Dissolution: 1-Methylpyrrolidin-3-ethanol is dissolved in anhydrous ether or diethyl ether.

    Addition of Hydrochloric Acid: An excess of anhydrous hydrochloric acid is added to the solution.

    Filtration and Washing: The resulting product is filtered and washed with ether to obtain the crystalline compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of alcohols.

    Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Scientific Research Applications

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, indicators, and other chemical products.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(1-Methylpyrrolidin-3-ylidene)acetic acid hydrochloride can be compared with other similar compounds such as :

  • 1-Methylpyrrolidine-3-acetic acid hydrochloride
  • 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride

These compounds share similar structural features but may differ in their chemical reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct properties and makes it suitable for particular research and industrial uses.

Properties

CAS No.

1909358-90-2

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-(1-methylpyrrolidin-3-ylidene)acetic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-8-3-2-6(5-8)4-7(9)10;/h4H,2-3,5H2,1H3,(H,9,10);1H

InChI Key

NGBOUWOVCLGJIA-UHFFFAOYSA-N

SMILES

CN1CCC(=CC(=O)O)C1.Cl

Canonical SMILES

CN1CCC(=CC(=O)O)C1.Cl

solubility

not available

Origin of Product

United States

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